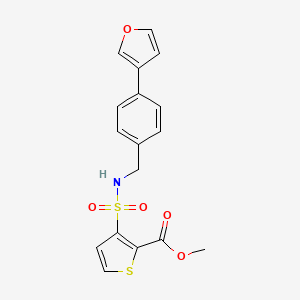

methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

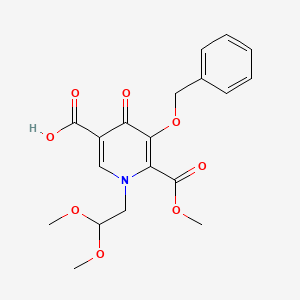

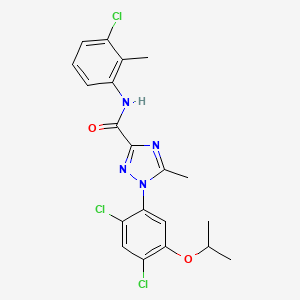

“Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H15NO5S2 and a molecular weight of 377.43. It is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique

Heterocyclic Chemistry and Material Science

Thiophene and furan derivatives, similar to the mentioned compound, are crucial in heterocyclic chemistry and material science. These compounds are studied for their electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, the synthesis and functionalization of thiophene derivatives have been explored to optimize their electronic properties for better performance in electronic devices (Xuan, 2020).

Drug Design and Medicinal Chemistry

Furan and thiophene moieties are integral components of many bioactive molecules in drug design and medicinal chemistry. These heterocyclic compounds are known for their wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. A review highlights the importance of furan and thiophene derivatives in the medicinal chemistry of nucleobases and nucleosides, demonstrating their potential in the development of new therapeutic agents (Ostrowski, 2022).

Catalysis and Synthetic Chemistry

In catalysis and synthetic chemistry, thiophene derivatives are explored for their roles as intermediates in various chemical reactions. The mechanistic study of thiophene decomposition on palladium surfaces provides insights into the desulfurization processes, which are crucial for the development of cleaner fuel technologies (Caldwell & Land, 1997). Additionally, the synthesis of xylan esters involving furan derivatives demonstrates the potential of these compounds in creating novel biopolymer ethers and esters with specific applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).

Environmental and Health Applications

The study of furan fatty acids, which share a structural similarity with the compound , reveals their beneficial health effects, including antioxidant and anti-inflammatory activities. These studies contribute to the understanding of dietary influences on health and the potential therapeutic applications of furan derivatives (Xu et al., 2017).

Propriétés

IUPAC Name |

methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S2/c1-22-17(19)16-15(7-9-24-16)25(20,21)18-10-12-2-4-13(5-3-12)14-6-8-23-11-14/h2-9,11,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRQEZRSLDOOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)

![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2810179.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)